molecular formula C12H10BrFN2O2S B13001608 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide

4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide

Cat. No.: B13001608
M. Wt: 345.19 g/mol
InChI Key: GHEJRDPFXDOBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 2-bromo-5-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10BrFN2O2S

Molecular Weight

345.19 g/mol

IUPAC Name

4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10BrFN2O2S/c13-11-6-1-8(14)7-12(11)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2

InChI Key

GHEJRDPFXDOBHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.